2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile
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Overview
Description
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile selectively binds to and inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK activity, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. Moreover, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has been shown to induce apoptosis in B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. In addition, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has high selectivity for BTK, with minimal off-target effects on other kinases. In animal models, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has demonstrated good pharmacokinetic properties, with high oral bioavailability and long half-life. 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has also been shown to have favorable safety and tolerability profiles in clinical trials.
Advantages and Limitations for Lab Experiments
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has several advantages as a research tool for studying B-cell biology and disease. Its high potency and selectivity for BTK make it a valuable tool for investigating the role of BTK in B-cell signaling and function. Moreover, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has shown promise as a therapeutic agent for B-cell malignancies and autoimmune diseases, making it a potential candidate for drug development. However, the high cost of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile and the limited availability of the compound may limit its use in some research settings.
Future Directions
There are several future directions for research on 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile and its potential therapeutic applications. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies, such as the combination of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile with other kinase inhibitors or immune checkpoint inhibitors. Another area of focus is the investigation of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile in other autoimmune and inflammatory diseases, such as multiple sclerosis and psoriasis. Moreover, further studies are needed to elucidate the mechanisms of resistance to 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile and to identify biomarkers that predict response to treatment.
Synthesis Methods
The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile involves several steps, including the condensation of 2-chloroethyl ether with 1H-1,2,4-triazole, followed by the reaction of the resulting compound with 2-fluorobenzonitrile. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.
properties
IUPAC Name |
2-[2-(1,2,4-triazol-1-yl)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-7-10-3-1-2-4-11(10)16-6-5-15-9-13-8-14-15/h1-4,8-9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDZHVQDCPCUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile |
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